2-chloro-4-nitro-N-(1-phenylethyl)benzamide
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Overview
Description
2-Chloro-4-nitro-N-(1-phenylethyl)benzamide is an organic compound with the molecular formula C15H13ClN2O3 and a molecular weight of 304.735 g/mol. This compound is characterized by the presence of a chloro group, a nitro group, and an N-(1-phenylethyl)amide group attached to a benzene ring. It is a versatile compound used in various scientific research applications, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-nitro-N-(1-phenylethyl)benzamide typically involves multiple steps, starting with the nitration of 2-chlorobenzamide to introduce the nitro group at the 4-position. This is followed by the reaction with 1-phenylethylamine to form the final compound.
Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, ensuring high purity and yield. The process involves the use of specific catalysts and reaction conditions to optimize the synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-nitro-N-(1-phenylethyl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like sodium hydroxide (NaOH) or potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-Chloro-4-nitro-N-(1-phenylethyl)benzamide is widely used in scientific research due to its unique chemical properties. It is employed in the development of new pharmaceuticals, as a building block in organic synthesis, and as a reagent in biochemical assays. Its applications extend to the study of enzyme inhibitors, receptor binding assays, and the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which 2-chloro-4-nitro-N-(1-phenylethyl)benzamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its activity. It can also interact with receptors, modulating their signaling pathways and leading to biological effects.
Comparison with Similar Compounds
2-Chloro-4-nitro-N-(1-phenylethyl)benzamide is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
2-Chloro-4-nitrobenzamide: Lacks the N-(1-phenylethyl) group.
4-Nitro-N-(1-phenylethyl)benzamide: Lacks the chloro group at the 2-position.
2-Chloro-N-(1-phenylethyl)benzamide: Lacks the nitro group at the 4-position.
These compounds differ in their chemical structure and, consequently, their biological and chemical properties. This compound's unique combination of functional groups makes it particularly useful in specific applications.
Properties
IUPAC Name |
2-chloro-4-nitro-N-(1-phenylethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-10(11-5-3-2-4-6-11)17-15(19)13-8-7-12(18(20)21)9-14(13)16/h2-10H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMMIDGETIMDPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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